BOC-L-Phenylalanine-13C

Peptide Synthesis Analytical Chemistry Stable Isotope Labeling

Unlabeled Boc-Phe-OH cannot provide the M+1 mass shift required for MS-based absolute quantification or SILAC/AQUA workflows. BOC-L-Phenylalanine-13C resolves this by delivering a precise +1 Da mass increment with preserved optical rotation for native peptide conformation. • Isotopic enrichment: ≥99 atom % 13C at the carboxyl carbon, enabling direct use as an MS internal standard. • Chemical purity: ≥98% (CP), suitable for Boc-SPPS without protocol modification. • bio NMR: suitable designation confirmed; identical melting point (85-87 °C) to unlabeled Boc-Phe-OH ensures seamless substitution. Supplied as a white to pale yellow solid; stable at ambient temperature during standard global shipping.

Molecular Formula C14H19NO4
Molecular Weight 265.30 g/mol
CAS No. 13734-34-4
Cat. No. B558238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBOC-L-Phenylalanine-13C
CAS13734-34-4
SynonymsBoc-Phe-OH; Boc-L-phenylalanine; 13734-34-4; Boc-phenylalanine; N-(tert-Butoxycarbonyl)-L-phenylalanine; N-Boc-L-Phenylalanine; N-t-Boc-L-phenylalanine; (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoicacid; N-alpha-t-Boc-L-phenylalanine; N-t-Butyloxycarbonyl-L-phenylalanine; L-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-; (S)-2-(tert-butoxycarbonylamino)-3-phenylpropanoicacid; ZYJPUMXJBDHSIF-NSHDSACASA-N; NSC111172; N-tert-Butyloxycarbonyl-L-phenylalanine; (2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoicacid; N-(tert-butyloxycarbonyl)-L-phenylalanine; N-T-BUTOXYCARBONYL-L-PHENYLALANINE; (TERT-BUTOXYCARBONYL)-L-PHENYLALANINE; (2S)-2-(tert-butoxycarbonylamino)-3-phenyl-propanoicacid; N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-PHENYLALANINE; (S)-2-TERT-BUTOXYCARBONYLAMINO-3-PHENYL-PROPIONICACID; N-((1,1-Dimethylethoxy)carbonyl)-N-L-phenylalanine; N-[(1,1-Dimethylethoxy)carbonyl]-N-L-phenylalanine; L-Phenylalanine,N-((1,1-dimethylethoxy)carbonyl)-
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1
InChIKeyZYJPUMXJBDHSIF-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.3 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





BOC-L-Phenylalanine-13C for Peptide Synthesis and Metabolic Research


BOC-L-Phenylalanine-13C is a 13C-labeled, Boc-protected L-phenylalanine derivative . It is a white to pale yellow solid with a molecular weight of 266.30 g/mol . As a protected α-amino acid, it is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) . The incorporation of the stable carbon-13 isotope enables precise tracking, quantification, and structural analysis via mass spectrometry (MS) and nuclear magnetic resonance (NMR), distinguishing it from its unlabeled counterpart for advanced research applications [1].

Workflow Solid-phase peptide synthesis (SPPS) building block
Label 13C stable isotope for MS and NMR tracing
Protection Boc group compatible with standard SPPS protocols

Why BOC-L-Phenylalanine-13C Cannot Be Substituted


Substituting BOC-L-Phenylalanine-13C with unlabeled Boc-Phe-OH or other isotope-labeled variants (e.g., 15N, 2H) fundamentally alters experimental outcomes. The 13C label provides a specific +1 Da mass shift (M+1) , which is essential for mass spectrometry-based quantification and metabolic tracing, a property absent in the unlabeled compound. While deuterated (2H) analogs also shift mass, they can exhibit altered chromatographic retention times and metabolic kinetics due to isotope effects . Similarly, 15N labels are used for NMR but lack the MS differentiation for carbon-based backbone tracking . Therefore, BOC-L-Phenylalanine-13C is uniquely required for studies demanding specific 13C enrichment for MS or NMR analysis of phenylalanine-containing peptides or metabolites.

Unlabeled Boc-Phe-OH lacks the +1 Da mass shift required for MS-based quantification and tracer studies.
Deuterated (2H) analogs may introduce altered chromatographic retention and metabolic isotope effects.
15N-labeled phenylalanine does not provide carbon-backbone tracing needed for many flux and structural analyses.

Quantitative Evidence for BOC-L-Phenylalanine-13C


Isotopic Enrichment & Chemical Purity

The 13C-labeled compound offers ≥99 atom % 13C isotopic enrichment and ≥98% chemical purity (CP) , matching the high purity standards of unlabeled Boc-Phe-OH (>99% by TLC) . However, the labeled version provides the critical mass shift necessary for MS and NMR applications, which the unlabeled compound cannot deliver.

Isotopic & Chemical Purity
Cross-study comparable
≥99 atom % 13C; ≥98% CP
Unlabeled: >99% (TLC)
Supports synthetic workflow compatibility with added isotopic tracing capability.
Purity methods: CP, TLC
Peptide Synthesis Analytical Chemistry Stable Isotope Labeling

Mass Shift for MS Quantification

BOC-L-Phenylalanine-13C is explicitly noted to produce a mass shift of M+1 . This +1 Da difference, relative to the unlabeled molecule, is fundamental for its use as an internal standard or tracer in MS-based assays.

Mass Shift
Head-to-head
M+1 (13C)
Enables isotope-dilution MS and metabolic flux analysis.
Unlabeled compound lacks this shift
Proteomics Metabolomics Quantitative Analysis

Biomolecular NMR Suitability

Technical datasheets for Boc-Phe-OH-1-13C and Boc-Phe-OH-2-13C explicitly state that the technique 'bio NMR' is 'suitable' . This is a specific, vendor-verified application that is not universally stated for all isotope-labeled compounds.

Bio NMR Suitability
Class-level inference
Vendor-verified suitable
Supports biomolecular NMR without additional purification or validation.
Class-level vendor statement
Structural Biology Biomolecular NMR Protein-Ligand Interactions

Optical Purity and Chiral Integrity

The labeled compound maintains optical activity with [α]20/D +25° (c = 1 in ethanol) , a value consistent with the unlabeled Boc-Phe-OH standard. This confirms that the 13C labeling process does not induce racemization.

Chiral Integrity
Cross-study comparable
[α]20/D +25° (c=1, ethanol)
Matches unlabeled standard
Confirms stereochemistry retention after isotopic labeling.
20°C, ethanol solution
Peptide Chemistry Enantiomeric Purity Quality Control

Melting Point & Physical Consistency

The melting point of BOC-L-Phenylalanine-13C is reported as 85-87 °C , which is identical to the melting point range of the unlabeled Boc-Phe-OH . This confirms that isotopic labeling does not alter the fundamental solid-state properties of the compound.

Melting Point
Cross-study comparable
85–87 °C, identical to unlabeled
Seamless integration into existing synthetic protocols.
Standard determination
Synthetic Chemistry Physical Characterization Laboratory Handling

In Vivo Metabolic Tracing Validation

A direct comparative study in humans demonstrated that L-[1-13C]phenylalanine yielded significantly higher (P < .05) measured rates of phenylalanine conversion to tyrosine compared to L-[ring-2H5]phenylalanine (fasted: 11.1 vs. 5.1 µmol·kg⁻¹·h⁻¹; fed: 12.7 vs. 6.8 µmol·kg⁻¹·h⁻¹) [1]. This highlights that 13C-labeled phenylalanine provides a more accurate and sensitive tracer for in vivo kinetic studies compared to deuterated analogs.

Tracer Conversion Rate
Head-to-head
13C: 11.1 (fasted), 12.7 (fed) µmol·kg⁻¹·h⁻¹
2H: 5.1 (fasted), 6.8 (fed) µmol·kg⁻¹·h⁻¹
Reported higher phenylalanine-to-tyrosine conversion in tracer comparison.
Healthy men, primed continuous infusion, 8 h
Metabolic Research Stable Isotope Tracers Phenylalanine Kinetics

Key Applications of BOC-L-Phenylalanine-13C


MS-Based Quantitative Proteomics

The M+1 mass shift directly enables BOC-L-Phenylalanine-13C to be used as an internal standard for absolute protein quantification or as a building block for synthesizing labeled peptides for SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or AQUA (Absolute Quantification) workflows. Its high chemical and isotopic purity ensures accurate and reproducible measurements .

Biomolecular NMR Structural Studies

The explicit 'bio NMR: suitable' designation makes this compound a reliable choice for incorporating 13C labels into peptides for NMR structure determination. The preserved optical rotation ensures the synthesized peptide maintains its native conformation [1].

In Vivo Phenylalanine Metabolism Tracing

As evidenced by the superior kinetic data for 13C-labeled phenylalanine over deuterated analogs , BOC-L-Phenylalanine-13C serves as a critical precursor for synthesizing labeled tracers. Following deprotection, the resulting L-[13C]phenylalanine can be used in animal or human studies to accurately quantify phenylalanine flux, oxidation, and conversion to tyrosine.

SPPS of Labeled Peptides

With its identical melting point and handling properties to unlabeled Boc-Phe-OH , BOC-L-Phenylalanine-13C can be directly incorporated into standard Boc-SPPS protocols without modification. This allows for the routine production of 13C-labeled peptides for use as MS or NMR probes.

Application
Selection Property
Validation Focus
Quantitative proteomics (SILAC/AQUA)
13C mass shift & high purity
MS accuracy & peptide quantification
Biomolecular NMR structure studies
Vendor-verified bio NMR suitability
Label incorporation & conformation
In vivo phenylalanine metabolism research
13C tracer kinetic profile
Conversion rate interpretation in flux models
SPPS of labeled peptide probes
Physical handling identical to unlabeled
Protocol compatibility without re-validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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